Higher Lipophilicity (LogP) vs. 1,2-Propanediol 1-Tosylate Improves Organic-Phase Partitioning
The target compound exhibits a computed LogP of 2.55, compared to 2.16 for the des-methyl analog (2R)-2-hydroxypropyl 4-methylbenzenesulfonate (CAS 103775-61-7), representing a ~0.39 log-unit increase in lipophilicity attributable to the additional methyl group on the tertiary alcohol carbon [1]. The 1,2-propanediol 1-tosylate comparator (CAS 54619-31-7), lacking the gem-dimethyl motif entirely, is predicted to exhibit even lower LogP due to the secondary alcohol's greater solvent exposure. This LogP differential translates to approximately a 2.5-fold higher octanol/water partition coefficient, which is consequential for extraction efficiency in liquid-liquid workflows and for reverse-phase chromatographic retention .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.552 [ChemSrc predicted] |
| Comparator Or Baseline | (2R)-2-Hydroxypropyl 4-methylbenzenesulfonate (CAS 103775-61-7): LogP = 2.1619; 1,2-Propanediol 1-tosylate (CAS 54619-31-7): LogP predicted lower (no direct experimental data located) |
| Quantified Difference | ΔLogP ≈ +0.39 vs. (2R)-2-hydroxypropyl analog; >2.5-fold higher partition coefficient |
| Conditions | Computed values (fragment-based prediction); no experimental shake-flask LogP located for the target compound |
Why This Matters
Higher LogP enables more efficient extraction from aqueous reaction mixtures and superior retention on reverse-phase HPLC, reducing solvent consumption and improving purity profiles during preparative-scale purifications.
- [1] Molbase. (2R)-2-Hydroxypropyl 4-methylbenzenesulfonate. CAS 103775-61-7. LogP = 2.1619. https://qiye.molbase.cn/ (accessed 2026-05-05). View Source
